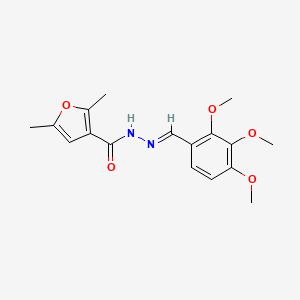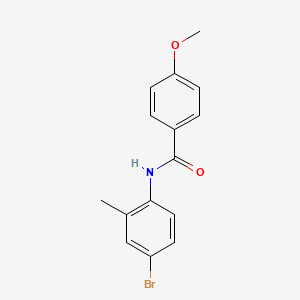![molecular formula C15H21ClN2O3S B5591727 N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide involves complex organic synthesis techniques. While specific synthesis routes for this compound are not readily available, related compounds such as N-(3,4-Dichlorophenyl)methanesulfonamide and its derivatives have been synthesized and analyzed. These processes involve the formation of sulfonamide bonds and the introduction of chlorophenyl and pyrrolidinyl groups into the molecule, which could provide insight into potential synthesis routes for the compound (Gowda, Foro, & Fuess, 2007).
Molecular Structure Analysis
The molecular structure of N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide is characterized by its sulfonamide backbone, chlorophenyl group, and pyrrolidinyl moiety. Studies on similar compounds, such as various dichlorophenylmethanesulfonamides, reveal that the conformation of the N—H bond and the orientation of the chlorophenyl group can significantly influence the molecule's overall structure and properties (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide can participate in various chemical reactions, especially those typical for sulfonamides and chlorophenyl compounds. The reactivity of the sulfonamide group, for example, can be influenced by the electron-withdrawing or donating properties of the substituents on the phenyl ring. Studies on similar sulfonamides show that these compounds can engage in hydrogen bonding and other interactions, influencing their chemical behavior and potential as ligands in metal coordination (Jacobs, Chan, & O'Connor, 2013).
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines : A study describes the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, highlighting the utility of sulfonamides in the synthesis of complex organic compounds with excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).
- Crystal Structure of Dichlorophenylmethanesulfonamide : Research on the crystal structure of various dichlorophenylmethanesulfonamides provides insights into their conformation, bond parameters, and potential for biological activity, offering a basis for understanding the structural aspects of sulfonamide compounds (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Applications
- Development of Chemoselective N-Acylation Reagents : A study focused on the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the application of sulfonamides as chemoselective N-acylation reagents, highlighting their significance in synthetic chemistry (Kondo, Sekimoto, Nakao, & Murakami, 2000).
- Oxidation of 1,4-Dihydropyridines : The use of methanesulfonic acid in the presence of NaNO2/wet SiO2 as an effective oxidizing agent for converting 1,4-dihydropyridines to their corresponding pyridine derivatives demonstrates the versatility of sulfonamide-related reactions in creating valuable chemical intermediates (Niknam, Zolfigol, Razavian, & Mohammahpoor-Baltork, 2006).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-7-4-6-13(16)12-14)11-5-8-15(19)17-9-2-3-10-17/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYKADJXPRGOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)N1CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)


![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)
![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)
![N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)
![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)
![N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)